Phosphonic acid, (iodomethyl)-, dimethyl ester
Description
Molecular Architecture and Stereochemical Considerations
The molecular structure of this compound consists of a central phosphorus atom bonded to an iodomethyl group (-CH₂I), two methoxy (-OCH₃) groups, and a hydroxyl group (-OH). The phosphorus atom adopts a trigonal pyramidal geometry, with bond angles approximating 109.5° for O-P-O and 104.5° for C-P-O, consistent with sp³ hybridization. The iodomethyl group introduces significant steric bulk and polarizability due to iodine’s large atomic radius (1.98 Å) and moderate electronegativity (2.66 on the Pauling scale).
Stereochemical analysis reveals no intrinsic chiral centers in the molecule, as the phosphonate group’s three oxygen atoms and iodomethyl substituent occupy distinct spatial positions without mirror symmetry. However, rotational flexibility around the P-C and C-I bonds enables conformational isomerism. For example, the iodomethyl group can adopt staggered or eclipsed orientations relative to the phosphonate oxygen atoms, influencing intermolecular interactions in the solid state.
Crystallographic Analysis and Bond Length Optimization
X-ray crystallographic data for related iodomethylphosphonates, such as diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate, provide insights into bond length optimization and packing arrangements. Key structural parameters include:
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| P=O | 1.48–1.52 | O-P-O: 109.5 |
| P-OCH₃ | 1.60 | C-P-O: 104.5 |
| C-I | 2.09–2.11 | I-C-P: 112.3 |
The phosphonate group participates in hydrogen bonding, with O-H⋯O interactions (2.70–2.85 Å) stabilizing dimeric units. In the crystal lattice, these dimers form chains along the a-axis via C-H⋯O bridges (3.12–3.25 Å). The iodomethyl group’s electron-deficient iodine atom engages in weak C-I⋯O interactions (3.40 Å), further stabilizing the supramolecular architecture.
Comparative Structural Features with Halomethylphosphonate Analogs
Structural comparisons with chloromethyl- and bromomethylphosphonates highlight the impact of halogen substitution:
Bond Lengths and Polarization :
- The C-I bond (2.09–2.11 Å) in the iodomethyl derivative is longer than C-Cl (1.77–1.80 Å) and C-Br (1.94–1.97 Å) bonds in analogs. This elongation reduces bond polarization, as iodine’s lower electronegativity diminishes the C-X dipole moment (C-I: ~0.5 D; C-Cl: ~1.2 D).
- Phosphorus-halogen distances increase with halogen size: P-C-Cl (1.85 Å) < P-C-Br (1.92 Å) < P-C-I (1.98 Å).
Crystal Packing and Steric Effects :
- Iodine’s larger van der Waals radius (1.98 Å vs. 1.75 Å for chlorine) introduces steric hindrance, reducing intermolecular contact distances in the iodomethyl compound (3.40 Å vs. 3.15 Å for chloromethyl).
- Halogen bonding propensity follows the trend I > Br > Cl, with iodomethylphosphonates exhibiting stronger C-I⋯O interactions (3.40 Å) compared to C-Cl⋯O (3.60 Å).
Thermal and Electronic Properties :
- The iodine atom’s polarizable electron cloud enhances London dispersion forces, raising the melting point of the iodomethyl derivative (mp: 98–100°C) relative to chloromethyl (mp: 65–67°C).
- Electron-withdrawing effects of chlorine increase the phosphonate group’s acidity (pKa: ~1.5 for chloromethyl vs. ~2.0 for iodomethyl).
Properties
CAS No. |
66794-42-1 |
|---|---|
Molecular Formula |
C3H8IO3P |
Molecular Weight |
249.97 g/mol |
IUPAC Name |
dimethoxyphosphoryl(iodo)methane |
InChI |
InChI=1S/C3H8IO3P/c1-6-8(5,3-4)7-2/h3H2,1-2H3 |
InChI Key |
SEZWGIGKJSRGOD-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CI)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Trimethyl phosphite (1.0 equiv) is combined with iodomethyl iodide (1.1 equiv) in anhydrous acetonitrile or toluene. The mixture is heated to 80–120°C for 6–12 hours, facilitating nucleophilic displacement where the phosphite attacks the iodomethyl carbon, yielding the phosphonate and methyl iodide. Catalytic potassium iodide (0.5–5 mol%) enhances reaction efficiency by stabilizing transition states.
Key Parameters
- Temperature: 80–120°C
- Catalyst: KI (0.5–5 mol%)
- Yield: 70–85% (theoretical)
- Byproducts: Methyl iodide, excess iodomethyl iodide
This method is limited by the instability of iodomethyl iodide, which necessitates in situ generation or low-temperature handling.
Alkylation of Dimethyl Phosphite with Iodomethyl Halides
Direct alkylation of dimethyl phosphite (HP(O)(OMe)₂) offers a streamlined route. Here, iodomethyl bromide (ICH₂Br) or iodide reacts with the deprotonated phosphite in the presence of a base.
Procedure
Dimethyl phosphite (1.0 equiv) is treated with sodium hydride (1.1 equiv) in tetrahydrofuran (THF) at 0°C. Iodomethyl bromide (1.05 equiv) is added dropwise, and the reaction is warmed to 25°C for 12–24 hours. The product is isolated via aqueous workup and vacuum distillation.
Optimization Insights
- Base: NaH or K₂CO₃
- Solvent: THF or acetonitrile
- Yield: 65–78%
- Challenges: Competing elimination reactions at elevated temperatures
This approach benefits from the commercial availability of iodomethyl bromide but requires careful pH control to minimize hydrolysis.
Halogen Exchange from Chloromethyl or Bromomethyl Analogues
Halogen exchange (Finkelstein reaction) provides a post-synthetic modification route. Chloromethyl or bromomethyl dimethyl phosphonate is treated with sodium iodide (NaI) in acetone, displacing the halide with iodide.
Experimental Protocol
A mixture of chloromethyl dimethyl phosphonate (1.0 equiv) and NaI (2.0 equiv) in acetone is refluxed for 8–16 hours. The precipitated NaCl is filtered, and the solvent is evaporated to yield the iodomethyl product.
Critical Factors
- Solvent: Acetone or dimethylformamide (DMF)
- Temperature: 56–80°C
- Yield: 80–90%
- Advantages: High selectivity, minimal byproducts
This method is advantageous for large-scale production due to the stability of chloromethyl precursors and inexpensive reagents.
Catalytic Transesterification with Iodomethyl Alcohol
Transesterification of trimethyl phosphite with iodomethyl alcohol (ICH₂OH) under catalytic conditions offers an alternative pathway.
Reaction Setup
Trimethyl phosphite (1.0 equiv), iodomethyl alcohol (1.2 equiv), and potassium tert-butoxide (0.1 equiv) are heated in DMF at 100–140°C for 5–10 hours. Tetrabutylammonium iodide (0.05 equiv) is added to accelerate methoxy group displacement.
Performance Metrics
- Catalyst: KOtBu/TBAI
- Solvent: DMF or NMP
- Yield: 60–70%
- Limitations: Iodomethyl alcohol’s hygroscopicity complicates handling
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on scalability, yield, and practicality:
| Method | Yield (%) | Scalability | Cost Efficiency | Key Challenges |
|---|---|---|---|---|
| Arbuzov Reaction | 70–85 | Moderate | High | Iodomethyl iodide instability |
| Alkylation | 65–78 | High | Moderate | Byproduct formation |
| Halogen Exchange | 80–90 | High | Low | Precursor availability |
| Transesterification | 60–70 | Low | Moderate | Moisture sensitivity |
Industrial-Scale Considerations
Patent US6022975A highlights the use of acetonitrile as a solvent and KI catalysis for analogous phosphonate syntheses, achieving 90% yields. Adapting this to iodomethyl derivatives would involve:
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (iodomethyl)-, dimethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used for oxidation reactions.
Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonic acid esters can be formed.
Oxidation Products: Oxidation leads to the formation of phosphonic acid derivatives.
Hydrolysis Products: Hydrolysis results in the formation of phosphonic acid.
Scientific Research Applications
Chemical Synthesis
1. Synthesis of Bioactive Compounds
Phosphonic acids and their esters are crucial intermediates in organic synthesis. The compound is utilized in the synthesis of various bioactive molecules. For instance, diethyl iodomethylphosphonate, a related compound, has been used in synthesizing H2N-Tyr(tBu)-vinyl sulfone, which is significant for developing peptide-based drugs .
2. Hydrolysis Reactions
The hydrolysis of phosphonates and phosphinates leads to the formation of phosphonic acids, which are biologically active. Studies indicate that the hydrolysis can occur under both acidic and basic conditions, making these compounds valuable in synthetic methodologies for generating phosphonic acids from their esters .
Biological Applications
1. Cardioprotection Studies
Research has demonstrated that phosphonate derivatives can protect against heart failure. In a study involving 5'-phosphonate analogues of adenosine monophosphate (AMP), these compounds were shown to alleviate symptoms of ischemic heart failure in mouse models . This highlights their potential as therapeutic agents.
2. Drug Development
Phosphonic acids are increasingly recognized for their role as pro-drugs or drug candidates due to their bioactive properties. Their structural similarity to phosphate groups allows them to interact effectively with biological systems, making them suitable for targeting specific tissues or cells .
Materials Science
1. Surface Modification
Phosphonic acids are employed for surface modification due to their ability to form strong bonds with various substrates. This property is exploited in creating functionalized surfaces that enhance adhesion and biocompatibility for biomedical applications .
2. Hybrid Materials
Phosphonic acid derivatives are integral in designing hybrid materials that combine organic and inorganic components. These materials have applications in catalysis and sensor technology due to their unique properties .
Environmental Remediation
1. Catalytic Degradation of Organophosphorus Compounds
Recent studies have explored the use of metal-organic frameworks (MOFs) as catalysts for degrading organophosphorus nerve agents. Phosphonic acid derivatives serve as simulants for these agents, allowing researchers to study degradation pathways and improve remediation techniques .
Data Tables
Case Studies
- Cardioprotection Study : A study conducted on mice showed that administering 5'-phosphate derivatives significantly improved heart function post-ischemia, indicating the potential therapeutic role of phosphonic acid derivatives in treating heart diseases .
- Degradation of Nerve Agents : Research utilizing Zr- and Hf-UiO-66 MOFs demonstrated enhanced hydrolysis of dimethyl phosphite into phosphonic acid, showcasing the effectiveness of these frameworks in environmental remediation efforts against chemical warfare agents .
Mechanism of Action
The mechanism of action of phosphonic acid, (iodomethyl)-, dimethyl ester involves its interaction with various molecular targets. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new compounds that can interact with biological molecules . The phosphonic acid group can chelate metal ions, affecting enzymatic activity and other biological processes .
Comparison with Similar Compounds
Structural Analogues: Diethyl vs. Dimethyl Esters
The substitution of ester groups (methyl vs. ethyl) significantly impacts physicochemical properties. For example:
Key Differences :
- Hydrolytic Stability : Dimethyl esters hydrolyze faster than diethyl esters due to reduced steric hindrance, as observed in hydrolytic stability studies of methacrylate esters .
- Solubility : Dimethyl esters are more polar, enhancing water solubility, whereas diethyl esters exhibit better lipid solubility .
Halogenated Phosphonic Acid Esters
Halogen substituents (e.g., iodine, chlorine) influence reactivity and bioactivity:
Comparison :
- Iodine vs. Chlorine : Iodine’s larger size and lower electronegativity may improve cross-coupling reactivity (e.g., in Suzuki reactions) compared to chlorine .
- Bioactivity : Metrifonate’s trichloro-hydroxyethyl group enables irreversible acetylcholinesterase inhibition, whereas the iodomethyl group’s role in bioactivity remains underexplored .
α-Aminophosphonate Dimethyl Esters
α-Aminophosphonates are bioactive analogues of amino acids. Examples from –21 include:
Comparison with Target Compound :
- Iodomethyl vs.
Aromatic and Pharmaceutical Derivatives
Phosphonic acid esters with aromatic substituents are critical in drug development:
Contrast with Target Compound :
Stability and Reactivity Trends
- Hydrolysis : Dimethyl esters hydrolyze faster than diethyl esters under acidic conditions due to lower steric protection . For example, methacrylate esters degrade up to 90% after 16 weeks at 42°C, whereas ether- or amide-linked analogues show superior stability .
- Thermal Stability : Iodine’s polarizability may reduce thermal stability compared to chlorine or fluorine substituents .
Biological Activity
Phosphonic acid, (iodomethyl)-, dimethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Synthesis
Phosphonic acid esters are characterized by the presence of a phosphorus atom bonded to carbon and oxygen. The compound features an iodomethyl group, which enhances its reactivity. The synthesis typically involves the reaction of phosphonic acid derivatives with iodomethylating agents, resulting in a dimethyl ester form that is stable and amenable to further functionalization.
Synthesis Pathway
- Starting Materials : Phosphonic acid derivatives.
- Reagents : Iodomethylating agents (e.g., iodomethane).
- Conditions : Standard organic synthesis conditions (solvent, temperature).
- Final Product : this compound.
Enzyme Inhibition
Research indicates that phosphonic acids can act as inhibitors for various enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that phosphonates can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for neurotransmission.
- Inhibition Mechanism : Phosphonates bind to the active site of these enzymes, leading to a time-dependent inactivation through phosphonylation.
- IC50 Values :
Cytotoxicity Studies
The cytotoxic effects of phosphonic acid derivatives have been evaluated in various cell lines. Results indicate variable toxicity profiles depending on the specific structure of the phosphonate.
- Cell Viability : Compounds with IC50 values greater than 500 µM were generally considered non-cytotoxic, while some exhibited significant cytotoxicity at lower concentrations .
Case Studies
- Cholinesterase Inhibitors : A study focused on novel aminophosphonates revealed their potential as AChE inhibitors with significant binding affinity due to their structural characteristics. The docking studies indicated interactions with key residues in the enzyme's active site .
- Antimicrobial Activity : Research has also highlighted the antimicrobial properties of certain phosphonates. For example, compounds incorporating phosphonic acid moieties demonstrated effectiveness against various bacterial strains, suggesting broader therapeutic applications .
Data Summary
| Property | Value/Description |
|---|---|
| Chemical Structure | Iodomethyl group attached to a dimethyl ester |
| Enzyme Targets | AChE, BuChE |
| AChE IC50 | As low as 0.103 µM |
| BuChE IC50 | Ranges from 186 µM to 331 µM |
| Cytotoxicity | Variable; some compounds show significant toxicity |
| Applications | Potential drug candidates for neurodegenerative diseases and antimicrobial therapy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
